molecular formula C19H26N2O6 B3031071 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 1379812-07-3

2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Cat. No.: B3031071
CAS No.: 1379812-07-3
M. Wt: 378.4
InChI Key: KSLHOXMJJWGNLY-UHFFFAOYSA-N
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Description

2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic Amino Acid Synthesis : The synthesis of functionalized heterocyclic amino acids, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, demonstrates the versatility of azetidine-based compounds in creating novel amino acids. These compounds are confirmed through extensive NMR, HRMS, and elemental analysis, highlighting their potential as intermediates in pharmaceutical research (Dzedulionytė et al., 2021).

Peptidomimetics Development : The crystal structure analysis of compounds with the tert-butoxycarbonyl group offers insights into their conformation and potential as peptidomimetics. These compounds, like 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, are studied for their peptide conformation implications, which is critical for developing therapeutics that mimic natural peptide structures (Jankowska et al., 2002).

Building Blocks for Novel Compounds

Synthetic Building Blocks : The synthesis and evaluation of benzoxazine analogues and their antibacterial activity demonstrate the utility of tert-butoxycarbonyl amino acids as precursors in creating compounds with potential therapeutic applications. Such research underlines the importance of these compounds in synthesizing novel agents with specific biological activities (Kadian et al., 2012).

Dipeptidomimetic Synthesis : The creation of constrained peptidomimetics, such as (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, showcases the role of tert-butoxycarbonyl amino acids in generating complex structures that mimic dipeptide functions. This synthesis pathway provides a template for developing caspase-1 inhibitors, highlighting the potential for disease-targeted therapeutic development (Lauffer & Mullican, 2002).

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-12-19(13-21,9-15(22)23)11-20-16(24)26-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLHOXMJJWGNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113563
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-07-3
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 2
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 4
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 5
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.